Technical Guide: iso-Octyl Benzyl Phthalate-d4 (iOBP-d4)
Technical Guide: iso-Octyl Benzyl Phthalate-d4 (iOBP-d4)
High-Precision Internal Standard for Phthalate Quantitation [1]
Executive Summary
iso-Octyl Benzyl Phthalate-d4 (iOBP-d4) is a deuterium-labeled internal standard (IS) utilized in the trace analysis of phthalate esters.[1] It serves as a critical reference material for Isotope Dilution Mass Spectrometry (IDMS), enabling researchers to correct for matrix effects, extraction inefficiencies, and instrument drift during the quantification of Benzyl Octyl Phthalates (BOP) and related congeners.[1]
This guide defines the physicochemical properties, synthesis logic, and validated analytical workflows for iOBP-d4, specifically addressing its role in complying with regulatory frameworks like REACH , CPSC , and RoHS which monitor endocrine-disrupting plasticizers.[1]
Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature Clarification
In industrial plasticizer chemistry, "iso-octyl" often refers to a mixture of C8 isomers.[1] However, in the context of high-purity analytical standards (specifically CAS 18750-05-5 for the unlabeled parent), iOBP is frequently synonymous with Benzyl 2-Ethylhexyl Phthalate .[1] Researchers must verify the specific isomer required by their method, though the 2-ethylhexyl form is the predominant "iso-octyl" species in commercial plasticizers.[1]
Key Properties Table
| Property | Data |
| Chemical Name | Benzyl 2-ethylhexyl phthalate-3,4,5,6-d4 |
| CAS No.[1][2] (Unlabeled) | 18750-05-5 |
| CAS No.[1][3][4][5] (Labeled) | Not individually assigned; refer to parent |
| Molecular Formula | C₂₃H₂₄D₄O₄ |
| Molecular Weight | 372.49 g/mol (vs. 368.47 g/mol unlabeled) |
| Isotopic Purity | Typically ≥99 atom % D |
| Chemical Purity | ≥98% |
| Solubility | Soluble in Acetonitrile, Methanol, Hexane, Dichloromethane |
| Appearance | Colorless to pale yellow viscous oil |
| Storage | -20°C (Hygroscopic; store under inert gas) |
Mechanistic Application: Isotope Dilution Mass Spectrometry (IDMS)[1]
Why d4-Labeling?
The "d4" designation indicates that four deuterium atoms (
-
Non-Exchangeable Positions: Aromatic protons are stable and do not exchange with solvent protons, ensuring isotopic integrity during extraction.
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Mass Shift (+4 Da): This shift is sufficient to separate the IS signal from the analyte's isotope cluster (M+4) in Mass Spectrometry, preventing "crosstalk" interferences.[1]
Mass Spectrometry Fragmentation Logic
In Electron Ionization (EI) GC-MS, phthalates undergo a characteristic McLafferty rearrangement.[1]
-
Native Phthalates: Produce a dominant base peak at m/z 149 (protonated phthalic anhydride).[1]
-
d4-Phthalates: The deuterium atoms remain on the aromatic ring during fragmentation.[1] Consequently, the characteristic ion shifts from m/z 149 to m/z 153 .
Quantification Strategy:
-
Target Analyte (iOBP): Monitor m/z 149 (Quant) and 91 (Benzyl tropylium ion).[1]
-
Internal Standard (iOBP-d4): Monitor m/z 153 (Quant).
Visualization: Fragmentation & Workflow[1]
MS Fragmentation Pathway (DOT Diagram)
The following diagram illustrates the structural fragmentation that validates the use of m/z 153 as the quantitation ion.
Caption: Figure 1: EI Fragmentation pathway of iOBP-d4 showing the formation of the diagnostic m/z 153 ion used for quantification.
Analytical Methodologies
Protocol: Extraction from Polymer Matrices (PVC/Plastics)
This protocol is adapted from CPSC-CH-C1001-09.4 and EPA Method 8270 , optimized for iOBP-d4.[1]
Reagents:
-
Extraction Solvent: Tetrahydrofuran (THF) or Hexane/Acetone (1:1).[1]
-
IS Spiking Solution: 100 µg/mL iOBP-d4 in Isooctane.[1]
Step-by-Step Workflow:
-
Sample Preparation: Cryogenically mill the polymer sample to <2mm particle size. Weigh 50 mg (± 1 mg) into a glass vial.[1]
-
Spiking (Critical Step): Add 20 µL of iOBP-d4 Spiking Solution directly onto the solid sample prior to solvent addition.[1] This ensures the IS experiences the same extraction kinetics as the analyte.[1]
-
Dissolution/Extraction: Add 5 mL THF. Sonicate for 30 minutes at 40°C until dissolved or fully swollen.
-
Precipitation: Add 10 mL Hexane dropwise to precipitate the PVC polymer matrix while keeping phthalates in solution.[1] Vortex for 1 min.
-
Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.
-
Analysis: Inject 1 µL into GC-MS.
GC-MS Instrument Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (or Split 1:10 for high conc.), 280°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 220°C.
-
Ramp 2: 5°C/min to 300°C (hold 5 min).
-
-
MS Source: EI (70 eV), 230°C. Quadrupole: 150°C.[1]
Analytical Workflow Diagram
Caption: Figure 2: Validated IDMS workflow ensuring the Internal Standard corrects for extraction efficiency.
Quality Assurance & Validation Standards
To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:
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Linearity: The calibration curve (Area Ratio of Analyte/IS vs. Concentration Ratio) must have an
.[1] -
Recovery Correction: iOBP-d4 recovery should fall between 50-120%. If <50%, matrix suppression is too high; dilute the extract.
-
Blank Verification: Analyze a solvent blank containing only iOBP-d4. There should be no signal at m/z 149 (Analyte) > 1% of the LOQ, confirming the d4 standard is chemically pure and not contributing to false positives (a phenomenon known as "contribution to native").[1]
Safety & Handling
-
Toxicity: While deuterated standards are used in micro-quantities, the parent phthalates are potential endocrine disruptors. Handle in a fume hood.
-
Waste Disposal: Dispose of as halogenated organic waste (due to potential PVC content in extracts) or non-halogenated solvent waste depending on the matrix.[1]
References
-
U.S. Consumer Product Safety Commission (CPSC). (2018).[1] Test Method: CPSC-CH-C1001-09.4 – Standard Operating Procedure for Determination of Phthalates. [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2014).[1] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link][1]
Sources
- 1. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]
- 2. accustandard.com [accustandard.com]
- 3. iso Octyl Benzyl Phthalate-d4 | CAS 18750-05-5 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. iso Octyl Benzyl Phthalate-d4 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. gcms.cz [gcms.cz]
